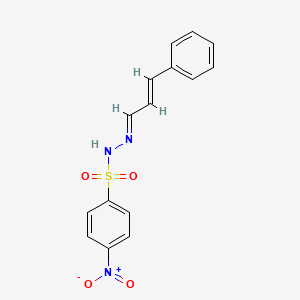
4-(Hydroxy(oxido)amino)-N'-(3-phenyl-2-propenylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a hydroxy(oxido)amino group, a phenyl-propenylidene moiety, and a benzenesulfonohydrazide structure, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonohydrazide core: This can be achieved by reacting benzenesulfonyl chloride with hydrazine hydrate under controlled conditions.
Introduction of the phenyl-propenylidene moiety: This step involves the condensation of the benzenesulfonohydrazide intermediate with cinnamaldehyde (3-phenyl-2-propenal) in the presence of an acid catalyst.
Addition of the hydroxy(oxido)amino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl-propenylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino group can participate in redox reactions, while the phenyl-propenylidene moiety can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2,6-bis(3-phenyl-2-propenylidene)cyclohexanone
- 1-((3-phenyl-2-propenylidene)amino)pyridinium iodide
Uniqueness
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification and optimization in various research fields.
Properties
CAS No. |
6288-08-0 |
|---|---|
Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-nitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)14-8-10-15(11-9-14)23(21,22)17-16-12-4-7-13-5-2-1-3-6-13/h1-12,17H/b7-4+,16-12+ |
InChI Key |
BWMATZJVVOZBAS-JAFAMXRVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















